molecular formula C13H15NS B13310515 3-ethyl-N-(thiophen-3-ylmethyl)aniline

3-ethyl-N-(thiophen-3-ylmethyl)aniline

Cat. No.: B13310515
M. Wt: 217.33 g/mol
InChI Key: JQPKRNKOSCMXHT-UHFFFAOYSA-N
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Description

3-ethyl-N-(thiophen-3-ylmethyl)aniline is an organic compound with the molecular formula C13H15NS and a molecular weight of 217.33 g/mol . It is a derivative of aniline, where the aniline nitrogen is substituted with a thiophen-3-ylmethyl group and an ethyl group on the benzene ring. This compound is primarily used in research and development settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-N-(thiophen-3-ylmethyl)aniline typically involves the reaction of 3-ethyl aniline with thiophen-3-ylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions .

Industrial Production Methods

This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

3-ethyl-N-(thiophen-3-ylmethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-ethyl-N-(thiophen-3-ylmethyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3-ethyl-N-(thiophen-3-ylmethyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    3-ethynyl-N-(thiophen-3-ylmethyl)aniline: Similar structure but with an ethynyl group instead of an ethyl group.

    N-(thiophen-3-ylmethyl)aniline: Lacks the ethyl group on the benzene ring.

    3-methyl-N-(thiophen-3-ylmethyl)aniline: Contains a methyl group instead of an ethyl group.

Uniqueness

3-ethyl-N-(thiophen-3-ylmethyl)aniline is unique due to the presence of both the ethyl group on the benzene ring and the thiophen-3-ylmethyl group on the nitrogen. This combination of substituents can lead to distinct chemical and biological properties, making it valuable for specific research applications.

Properties

Molecular Formula

C13H15NS

Molecular Weight

217.33 g/mol

IUPAC Name

3-ethyl-N-(thiophen-3-ylmethyl)aniline

InChI

InChI=1S/C13H15NS/c1-2-11-4-3-5-13(8-11)14-9-12-6-7-15-10-12/h3-8,10,14H,2,9H2,1H3

InChI Key

JQPKRNKOSCMXHT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NCC2=CSC=C2

Origin of Product

United States

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